molecular formula C13H17N3O6 B12075833 4-3''-O-Diacetyl-2''deoxycytidine

4-3''-O-Diacetyl-2''deoxycytidine

Cat. No.: B12075833
M. Wt: 311.29 g/mol
InChI Key: URRCDYLSABOZNS-UHFFFAOYSA-N
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Description

4-3'-O-Diacetyl-2'-deoxycytidine is a chemically modified nucleoside derivative of 2'-deoxycytidine. Its structure features acetyl groups at the N4 position of the cytosine base and the 3'-hydroxyl group of the deoxyribose sugar (Figure 1). The molecular formula is C₁₃H₁₇N₃O₆, with a molecular weight of 311.29 g/mol . This compound is often utilized in research as a protected intermediate for synthesizing oligonucleotides or as a precursor for antimetabolite drugs. Its acetylation enhances stability against enzymatic degradation, making it valuable for probing DNA repair mechanisms or designing prodrugs.

Properties

Molecular Formula

C13H17N3O6

Molecular Weight

311.29 g/mol

IUPAC Name

[5-(4-acetamido-2-oxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] acetate

InChI

InChI=1S/C13H17N3O6/c1-7(18)14-11-3-4-16(13(20)15-11)12-5-9(21-8(2)19)10(6-17)22-12/h3-4,9-10,12,17H,5-6H2,1-2H3,(H,14,15,18,20)

InChI Key

URRCDYLSABOZNS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NC(=O)N(C=C1)C2CC(C(O2)CO)OC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-3’‘-O-Diacetyl-2’‘deoxycytidine typically involves the acetylation of 2’'-deoxycytidine. The reaction is carried out using acetic anhydride in the presence of a base such as pyridine. The reaction conditions include maintaining the reaction mixture at a low temperature to prevent over-acetylation and degradation of the product .

Industrial Production Methods

Industrial production of 4-3’‘-O-Diacetyl-2’'deoxycytidine follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

4-3’‘-O-Diacetyl-2’'deoxycytidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-3’‘-O-Diacetyl-2’'deoxycytidine has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of other nucleoside analogs.

    Biology: Studied for its potential effects on DNA synthesis and repair mechanisms.

    Medicine: Investigated for its potential use in antiviral and anticancer therapies.

    Industry: Utilized in the production of nucleoside-based pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-3’‘-O-Diacetyl-2’'deoxycytidine involves its incorporation into DNA during replication. Once incorporated, it can interfere with DNA synthesis and repair, leading to cytotoxic effects. The acetyl groups may also play a role in modulating the compound’s activity and stability .

Comparison with Similar Compounds

Comparison with Similar 2'-Deoxycytidine Derivatives

The following section compares 4-3'-O-Diacetyl-2'-deoxycytidine with structurally and functionally related compounds, focusing on modifications, biological activities, and synthesis strategies.

Structural Modifications and Molecular Properties

Compound Name Structural Modifications Molecular Weight (g/mol) Key Features
4-3'-O-Diacetyl-2'-deoxycytidine N4-acetyl, 3'-O-acetyl 311.29 Enhanced metabolic stability; acetyl groups block phosphorylation/degradation .
N4-Dodecyl-5-methyl-2'-deoxycytidine (Ala-54) N4-dodecyl, 5-methyl Not reported Lipophilic side chain improves membrane permeability; potential for anticancer activity .
3'-Amino-N4-dodecyl-5-methyl-2',3'-dideoxycytidine (SOV4) 3'-amino, N4-dodecyl, 2',3'-dideoxy Not reported Dual dideoxy and alkyl modifications; targets viral polymerases .
5-(6-DNP-aminohexanoylaminohexyl-1-oxymethyl)-2'-deoxycytidine (VII) C5-aminohexyl-DNP conjugate Not reported Fluorescent labeling probe for DNA-protein interaction studies .
N4-Ethyl-2'-deoxycytidine N4-ethyl 255.27 Ethylation reduces base-pairing specificity; studied in epigenetics .
2',2'-Difluorodeoxycytidine (dFdC, Gemcitabine) 2',2'-difluoro 299.26 Fluorination enhances uptake and inhibits ribonucleotide reductase; FDA-approved anticancer drug .
3'-Deoxycytidine 3'-deoxy 227.22 Lacks 3'-OH; inactive against HCV replication due to poor triphosphate formation .
Anticancer Activity
  • 4-3'-O-Diacetyl-2'-deoxycytidine : Primarily a research tool; acetyl groups may reduce cytotoxicity compared to active metabolites.
  • dFdC (Gemcitabine): Inhibits DNA synthesis by incorporating into DNA/RNA and blocking ribonucleotide reductase. Reduces dCTP pools by 97% at 10 µM, with IC₅₀ values in the nanomolar range .
  • Ala-54/SOV4 : Retain hypomethylation activity in bladder cancer cells (T24, RT4), extending cell doubling time by 79.8% (similar to 5-aza-2'-deoxycytidine) .
Antiviral Activity
  • 3'-Deoxycytidine : Inactive against HCV replication (IC₅₀ >100 µM) due to inefficient phosphorylation .
  • SOV4 : Designed to target viral polymerases; activity data pending .
Enzymatic Interactions
  • N4-Ethyl-2'-deoxycytidine : Competes with deoxycytidine for phosphorylation by deoxycytidine kinase (Km = 1.4 × 10⁻⁵ M vs. 4.0 × 10⁻⁵ M for ara-C) .
  • dFdC : Its diphosphate metabolite (dFdC-DP) directly inhibits ribonucleotide reductase (IC₅₀ = 4 µM) .

Key Research Findings and Contradictions

Metabolic Stability vs. Activity: While acetylation in 4-3'-O-Diacetyl-2'-deoxycytidine improves stability, it may reduce therapeutic efficacy compared to non-acetylated analogs like dFdC, which achieve potent triphosphate formation .

Role of 3'-OH Group : 3'-Deoxycytidine’s inactivity highlights the necessity of the 3'-OH for phosphorylation and antiviral activity, contrasting with dFdC’s 2'-fluoro modifications enabling successful triphosphate accumulation .

Competitive Inhibition : N4-alkylated derivatives (e.g., N4-Ethyl) show competitive inhibition with natural nucleosides, altering enzyme kinetics in DNA synthesis pathways .

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